1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBDFSDQGJURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methylphenol as the primary starting materials.
Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.
Cyclization: The 4-bromobenzyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring, resulting in 1-(4-bromophenyl)-1H-tetrazole.
Etherification: The final step involves the reaction of 1-(4-bromophenyl)-1H-tetrazole with 4-methylphenol in the presence of a base to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the phenoxy group allows for coupling reactions with other aromatic compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include sodium azide, bases (e.g., sodium hydroxide), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and phenoxy groups may interact with enzymes or receptors, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include variations in the aryl group at N1 and the substituent at C5. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Tetrazole Derivatives
Key Observations:
- Substituent Effects on Melting Points : Halogenated aryl groups (e.g., 4-bromophenyl vs. 4-chlorophenyl) increase melting points due to enhanced molecular symmetry and halogen-mediated intermolecular interactions .
- Spectral Signatures : The tetrazole ring’s ¹³C NMR signal appears near δ 155 ppm across analogues. IR bands at ~1560 cm⁻¹ correspond to C=N stretching .
- Biological Implications: Sulfanyl (C–S) and phenoxymethyl (C–O) substituents at C5 may improve membrane permeability compared to methyl groups, though direct activity data for the target compound is lacking .
Pharmacological Potential
- Angiotensin II Receptor Antagonists: Biphenyl-tetrazole derivatives (e.g., losartan analogues) are well-documented for hypertension treatment. The target compound’s 4-bromophenyl group may mimic biphenyl interactions, though its phenoxymethyl substituent could alter binding kinetics .
- Antitubercular Activity: Nitro- and sulfanyl-substituted tetrazoles (e.g., compound 54d in ) show high activity, suggesting that electron-withdrawing groups enhance efficacy. The target compound’s bromine and methylphenoxy groups may offer similar advantages .
Biological Activity
1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a bromophenyl group and a methylphenoxy group, making it a subject of interest in various fields, including medicinal chemistry and biological research.
- IUPAC Name : 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole
- Molecular Formula : C15H13BrN4O
- Molecular Weight : 345.1939 g/mol
- CAS Number : 898653-36-6
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : 4-bromobenzyl chloride and 4-methylphenol.
- Formation of Intermediate : Reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide.
- Cyclization : The azide undergoes cyclization to form the tetrazole ring.
- Etherification : The final product is obtained by reacting the tetrazole with 4-methylphenol in the presence of a base.
The biological activity of this compound is attributed to its interactions with specific molecular targets. The bromophenyl and phenoxy groups may interact with enzymes or receptors, influencing their activity. The tetrazole ring can participate in hydrogen bonding, which enhances the compound's biological efficacy.
Antimicrobial Activity
Research indicates that compounds within the tetrazole class exhibit significant antimicrobial properties. Studies have demonstrated that modifications in the structure, such as the presence of electron-donating groups, enhance their activity against various pathogens.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, structure-activity relationship (SAR) analyses show that certain substitutions can significantly increase cytotoxicity against cancer cell lines. In vitro tests revealed promising results, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-431 | <10 |
| 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole | Jurkat | <5 |
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers investigated the anticancer properties of various tetrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it had comparable efficacy to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole, and how can purity be ensured?
- Methodology : Synthesis typically involves a multi-step process:
Tetrazole ring formation : Cyclization of nitriles with sodium azide in the presence of a catalyst (e.g., ammonium chloride) under reflux conditions.
Substitution reactions : Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution (NAS) or Suzuki coupling.
Functionalization : Attachment of the (4-methylphenoxy)methyl group using alkylation or Mitsunobu reactions.
- Purity assurance : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95% purity) and / NMR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- NMR : / NMR to confirm substituent positions and integration ratios.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- FTIR : Identify functional groups (e.g., tetrazole ring vibrations at ~1450 cm) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Protocol :
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What structural features influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?
- SAR strategies :
- Substituent variation : Synthesize analogs with halogens (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy) on the phenyl rings.
- Biological assays : Test antimicrobial activity (MIC assays against E. coli, S. aureus), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., COX-2, ACE).
- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Procedure :
- Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using software like SHELX.
- Example : A related triazole derivative showed a dihedral angle of 85.2° between aromatic rings, critical for intermolecular interactions .
Q. How should researchers address contradictions in reported biological activities across studies?
- Resolution steps :
Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests).
Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate pathways (e.g., ROS modulation vs. receptor antagonism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
